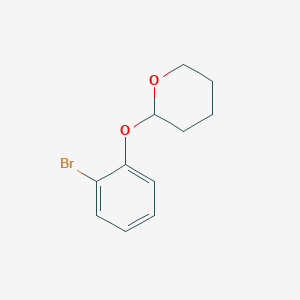

2-(2-bromophenoxy)tetrahydro-2H-pyran

Beschreibung

Significance of Tetrahydropyran (B127337) Derivatives as Privileged Scaffolds in Organic Synthesis

The tetrahydropyran (THP) ring, a six-membered heterocycle containing one oxygen atom, is a recurring motif in a vast array of biologically active compounds. guidechem.comresearchgate.net Its prevalence in natural products, such as marine toxins, pheromones, and pharmaceuticals like the anticancer agents bryostatin (B1237437) and eribulin, has led to its designation as a "privileged scaffold" in organic synthesis. guidechem.comresearchgate.net The development of methodologies to construct and functionalize the THP core is a significant objective for synthetic chemists. researchgate.net The THP group is also widely employed as a protecting group for alcohols, valued for its stability under various reaction conditions and the relative ease of its subsequent removal. wikipedia.orgorganic-chemistry.org This dual role as both a core structural component and a versatile protecting group underscores the importance of tetrahydropyran derivatives in the synthesis of complex molecules. guidechem.com

Contextualizing Aryl Ethers within Advanced Synthetic Strategies and Material Science

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring, are fundamental structural units in a multitude of organic compounds. thieme-connect.defiveable.me They are integral to the composition of pharmaceuticals, fragrances, and pesticides. thieme-connect.defiveable.me In the realm of material science, poly(aryl ether)s constitute a significant class of engineering thermoplastics, prized for their thermal stability, chemical resistance, and favorable mechanical properties. acs.org The synthesis of aryl ethers is a well-established area of organic chemistry, with methods like the Williamson ether synthesis and palladium-catalyzed coupling reactions being cornerstone strategies. fiveable.meorganic-chemistry.org The continuous development of new and more efficient methods for their synthesis remains an active area of research, driven by the demand for novel materials and complex molecular architectures. organic-chemistry.orgacs.org

Research Rationale for Investigating Brominated Tetrahydropyranyl Aryl Ethers, with a Focus on 2-(2-Bromophenoxy)tetrahydro-2H-pyran

The strategic placement of a bromine atom on the aromatic ring of a tetrahydropyranyl aryl ether, as seen in this compound, introduces a highly versatile functional handle for further chemical transformations. Brominated organic compounds are key precursors in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The bromine atom in this compound can be readily converted into an organometallic reagent, for example, through lithium-halogen exchange to form a lithiated species or by reaction with magnesium to generate a Grignard reagent. These reactive intermediates can then be engaged with a variety of electrophiles to build more complex molecular frameworks. This synthetic utility makes brominated tetrahydropyranyl aryl ethers valuable building blocks in multi-step syntheses.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research involving this compound and its isomers, such as 2-(4-bromophenoxy)tetrahydro-2H-pyran, primarily focuses on their application as synthetic intermediates. The objective is often to utilize these compounds as starting materials for the construction of more elaborate molecules with potential applications in medicinal chemistry or materials science. For instance, the para-substituted isomer is used to synthesize 2-(4-lithiophenoxy)tetrahydro-2H-pyran, a reactive intermediate for further synthetic elaborations. sigmaaldrich.cnsigmaaldrich.com

The synthesis of this compound itself is a practical illustration of the tetrahydropyranylation of a phenol (B47542), a standard protection strategy in organic synthesis. The reaction involves the acid-catalyzed addition of 2-bromophenol (B46759) to 3,4-dihydropyran. Research in this area may also explore the development of more efficient and environmentally benign catalytic systems for this transformation. organic-chemistry.orgresearchgate.net

Below are some key physical and chemical properties of the related isomer, 2-(4-bromophenoxy)tetrahydro-2H-pyran, which are often relevant to the handling and reaction setup for such compounds.

Table 1: Physicochemical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol sigmaaldrich.com |

| Melting Point | 56-58 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 109 °C at 0.26 Torr chemicalbook.com |

| Appearance | Solid |

| Water Solubility | Slightly soluble chemicalbook.comchemicalbook.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(4-bromophenoxy)tetrahydro-2H-pyran |

| 3,4-dihydropyran |

| Bryostatin |

| Eribulin |

| 2-bromophenol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDAGKNKQFWQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394950 | |

| Record name | 2-(2-bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57999-46-9 | |

| Record name | 2-(2-bromophenoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformation Pathways of 2 2 Bromophenoxy Tetrahydro 2h Pyran

Examination of Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of 2-(2-bromophenoxy)tetrahydro-2H-pyran primarily involve reactions at the bromine center and oxidative transformations.

Nucleophilic Substitution Reactions at the Bromine Center and their Scope

The bromine atom attached to the phenyl ring of this compound can undergo nucleophilic substitution, which is a key reaction for introducing a variety of functional groups. Unlike nucleophilic substitution at a saturated carbon (SN1 and SN2 mechanisms), substitution on an aromatic ring proceeds through different mechanisms, typically requiring specific conditions to overcome the high electron density of the benzene (B151609) ring and the strength of the C-Br bond.

The reactivity of aryl halides like this compound in nucleophilic aromatic substitution (SNAr) is significantly influenced by the electronic nature of other substituents on the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group (bromine) is typically required to stabilize the intermediate Meisenheimer complex. In the case of this compound, the tetrahydropyranyloxy group is not a strong activating group for this type of reaction.

However, nucleophilic substitution can be achieved through other pathways, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, or Heck reactions). These reactions are highly versatile and allow for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the site of the bromine atom.

Scope of Nucleophilic Substitution:

C-N Bond Formation: Amines can be coupled with this compound in the presence of a palladium catalyst to form N-arylated products.

C-C Bond Formation: Organoboron reagents (in Suzuki coupling) or alkenes (in Heck coupling) can be used to form new carbon-carbon bonds.

C-O Bond Formation: Alcohols or phenols can be coupled to form diaryl ethers or alkoxy-substituted biphenyls.

The tetrahydropyranyl (THP) ether is generally stable under the basic conditions often employed in these coupling reactions. thieme-connect.de

Oxidation Reactions and Their Potential Products

The this compound molecule has several sites that could be susceptible to oxidation. The THP ether linkage, while generally stable, can be cleaved under certain oxidative conditions. organic-chemistry.org For instance, treatment with N-bromosuccinimide (NBS) has been shown to oxidatively deprotect THP ethers to yield the corresponding carbonyl compounds. organic-chemistry.org

Oxidation could also potentially occur at the aromatic ring, although this is less common and often requires harsh reagents. Depending on the oxidant and reaction conditions, this could lead to the formation of quinones or hydroxylated products, though ring-opening and degradation are also possible outcomes.

More synthetically relevant are oxidative addition reactions involving the carbon-bromine bond, which is the initial step in many palladium-catalyzed cross-coupling cycles. In this process, a low-valent metal center inserts into the C-Br bond, forming an organometallic intermediate that can then undergo further reaction.

Potential Oxidation Products:

| Starting Material | Reagent/Condition | Potential Product(s) |

|---|---|---|

| This compound | Oxidative deprotection of THP ether | 2-Bromophenol (B46759) |

| This compound | Strong ring oxidation | Brominated catechols, quinones, or degradation products |

Gas-Phase Pyrolysis and Elimination Kinetics of Related Tetrahydropyranyl Phenoxy Ethers

The thermal decomposition of tetrahydropyranyl phenoxy ethers in the gas phase provides fundamental insights into their stability and reaction mechanisms. Studies on 2-(4-bromophenoxy)tetrahydro-2H-pyran and related compounds have elucidated the kinetics and pathways of these elimination reactions. researchgate.net

Analysis of Homogeneous, Unimolecular Elimination Mechanisms and Transition States

The gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, including the bromo-substituted analogue, has been shown to be a homogeneous, unimolecular elimination reaction that follows first-order kinetics. researchgate.netresearchgate.net The reaction is typically carried out in a static system at temperatures ranging from 330 to 440°C. researchgate.netresearchgate.net To ensure that the reaction occurs in the gas phase and is not influenced by surface catalysis, the reaction vessels are often deactivated, for example, with allyl bromide. Additionally, a free radical inhibitor like toluene (B28343) is used to suppress any competing chain reactions. researchgate.netresearchgate.net

The primary products of the pyrolysis are 3,4-dihydro-2H-pyran (DHP) and the corresponding substituted phenol (B47542). researchgate.net The mechanism is proposed to proceed through a concerted, four-membered cyclic transition state. researchgate.net In this transition state, a hydrogen atom from the C-6 position of the tetrahydropyran (B127337) ring is abstracted by the oxygen atom of the phenoxy group, leading to the simultaneous cleavage of the C-O glycosidic bond and formation of the C=C double bond in DHP.

Impact of Aromatic Substituents on Reaction Rates and Mechanistic Pathways

The nature of the substituent on the aromatic ring has a significant effect on the rate of the gas-phase elimination. Kinetic studies on a series of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans have allowed for a quantitative assessment of these electronic effects. researchgate.netresearchgate.net

The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant (k), have been determined for several derivatives.

Arrhenius Parameters for the Gas-Phase Elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyrans

| Substituent (Z) | log A (s⁻¹) | Eₐ (kJ mol⁻¹) | Reference |

|---|---|---|---|

| H | 14.18 ± 0.21 | 211.6 ± 0.4 | researchgate.net |

| 4-Methoxy | 14.11 ± 0.18 | 203.6 ± 0.3 | researchgate.net |

| 4-tert-Butyl | 14.08 ± 0.08 | 205.9 ± 1.0 | researchgate.net |

| 4-Bromo | Not explicitly stated in the provided text, but studied in researchgate.net | Not explicitly stated in the provided text, but studied in researchgate.net | researchgate.net |

Data for 4-Bromo and 4-Cyano derivatives were studied but specific Arrhenius values are not provided in the search results.

The data indicate that electron-donating substituents, such as methoxy (B1213986) and tert-butyl, decrease the activation energy (Eₐ) compared to the unsubstituted compound, thus increasing the reaction rate. researchgate.net This suggests that the phenoxy oxygen atom's basicity is a key factor in the rate-determining step. researchgate.net A more electron-rich oxygen can more effectively abstract the proton from the tetrahydropyran ring in the four-membered transition state. Conversely, electron-withdrawing groups are expected to decrease the reaction rate. The abstraction of the pyran hydrogen by the phenoxy oxygen appears to be the rate-determining factor. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) calculations can be employed to determine key properties:

Molecular Geometry: Optimization of the ground state geometry to predict bond lengths, bond angles, and dihedral angles.

Reactivity Descriptors: Calculation of parameters such as molecular electrostatic potential (MEP) surfaces, which identify electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Reaction Pathways: Modeling of transition states for reactions like pyrolysis or nucleophilic substitution to calculate activation barriers and reaction energies, thus corroborating or predicting mechanistic pathways.

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra to aid in experimental characterization.

For instance, theoretical studies on 2H-iminopyran derivatives have used DFT to understand how molecular symmetry, dipole moment, and polarizability influence the behavior of these compounds. researchgate.net Molecular dynamics (MD) simulations could also be used to study the interactions of this compound with solvents or other molecules, which is particularly relevant for understanding its behavior in solution-phase reactions. mdpi.com Such computational approaches would be invaluable for a deeper understanding of the reactivity and transformation pathways of this compound.

Application of Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Characterization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in mapping out the potential energy surface of its transformations, such as the acid-catalyzed cleavage of the tetrahydropyranyl (THP) ether linkage.

A primary transformation of interest is the hydrolysis of this compound to yield 2-bromophenol and 2-hydroxytetrahydropyran. The mechanism of this reaction is believed to proceed through a series of steps that can be meticulously modeled using DFT. The process begins with the protonation of the ether oxygen of the tetrahydropyran ring. youtube.com DFT calculations can determine the most likely site of protonation by comparing the energies of the possible protonated species.

Following protonation, the C-O bond of the acetal (B89532) cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.com The structure and stability of this key intermediate can be accurately predicted using DFT. The theory also allows for the characterization of the transition state associated with this cleavage step. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. By locating and characterizing the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate.

DFT calculations can further elucidate the subsequent steps of the reaction, including the nucleophilic attack of a water molecule on the oxocarbenium ion and the final deprotonation to yield the products. For each step, the structures of all intermediates and transition states can be optimized, and their energies can be calculated to construct a detailed reaction energy profile. This profile provides a comprehensive picture of the entire transformation pathway. Computational studies on similar heterocyclic systems have successfully utilized DFT to distinguish between different possible mechanistic pathways, such as stepwise versus concerted mechanisms. beilstein-journals.orgmdpi.com

Calculation and Analysis of Thermodynamic and Kinetic Parameters

Beyond mapping the reaction pathway, DFT calculations provide quantitative data on the thermodynamic and kinetic parameters of the reaction. These parameters are essential for a complete understanding of the reaction's feasibility and rate.

Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, can be calculated from the optimized structures of the reactants and products. A negative ΔG indicates a spontaneous reaction under the given conditions. For the hydrolysis of this compound, DFT can predict whether the equilibrium favors the products or the reactants.

Kinetic parameters are derived from the calculated energies of the transition states. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. By calculating the activation energies for each step in the reaction mechanism, the rate-determining step—the one with the highest activation energy—can be identified. researchgate.net

The following table presents a hypothetical but representative set of thermodynamic and kinetic data for the acid-catalyzed hydrolysis of this compound, as would be obtained from DFT calculations.

| Parameter | Step 1: Protonation | Step 2: C-O Bond Cleavage (Rate-Determining) | Step 3: Nucleophilic Attack | Step 4: Deprotonation | Overall Reaction |

| Activation Energy (Ea) (kcal/mol) | Low | 15-25 | Low | Low | - |

| Enthalpy Change (ΔH) (kcal/mol) | Exothermic | Endothermic | Exothermic | Exothermic | Exothermic |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | Spontaneous | Non-spontaneous (but overcome by reaction conditions) | Spontaneous | Spontaneous | Spontaneous |

This table is illustrative and provides plausible values based on DFT studies of similar reactions. Actual values would require specific DFT calculations for this compound.

The analysis of these parameters provides a detailed quantitative understanding of the reaction dynamics, enabling chemists to optimize reaction conditions such as temperature and catalyst choice.

Predictive Modeling of Structure-Reactivity Relationships

DFT can be employed to build predictive models that correlate the structure of a molecule with its reactivity. For this compound, such models can help in understanding how structural modifications would affect its transformation pathways.

The electronic properties of the substituent on the phenyl ring play a crucial role in the reactivity of the ether linkage. The bromine atom at the ortho position in this compound is an electron-withdrawing group. DFT calculations can quantify the effect of this substituent on the electron density distribution in the molecule. This, in turn, influences the stability of the intermediates and transition states. For instance, an electron-withdrawing group can affect the stability of the oxocarbenium ion intermediate formed during hydrolysis.

By systematically varying the substituents on the aromatic ring (e.g., replacing bromine with electron-donating or other electron-withdrawing groups) and calculating the corresponding activation energies, a quantitative structure-activity relationship (QSAR) model can be developed. Such models can predict the reactivity of a wide range of substituted analogues without the need for extensive experimental work. researchgate.net

Furthermore, DFT can be used to analyze various reactivity descriptors, such as the Fukui function and the local softness, which can predict the most reactive sites in the molecule towards nucleophilic or electrophilic attack. mdpi.com This information is invaluable for predicting the regioselectivity of reactions involving this compound. For example, in reactions where the aromatic ring can also be functionalized, these descriptors can help predict whether the reaction will occur at the ether linkage or on the aromatic ring. nih.gov

Applications and Functionalization Strategies in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate

The utility of 2-(2-bromophenoxy)tetrahydro-2H-pyran as a synthetic intermediate stems from the distinct reactivity of its two main components: the tetrahydropyranyl ether and the bromophenoxy moiety. This allows for a stepwise or concurrent functionalization, making it a valuable building block in multi-step synthetic sequences.

Introduction of Protected Hydroxyl Groups and Controlled Deprotection Strategies

The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities in organic synthesis. researchgate.netnih.govnih.govd-nb.info The formation of a THP ether, such as in this compound, effectively masks the reactivity of the phenolic hydroxyl group of 2-bromophenol (B46759). This protection is advantageous due to the low cost of the reagents required for its introduction and the general stability of the resulting ether under a variety of non-acidic reaction conditions. nih.gov

The THP ether linkage is stable towards strongly basic conditions, organometallic reagents, and hydrides, allowing for selective reactions to be carried out on other parts of the molecule. organic-chemistry.org The deprotection of the THP group is typically achieved under acidic conditions, which cleaves the ether bond to regenerate the hydroxyl group. organic-chemistry.org This controlled deprotection is a critical step in synthetic pathways where the unmasking of the hydroxyl group is required at a specific stage.

Table 1: Conditions for Deprotection of Tetrahydropyranyl Ethers

| Reagent(s) | Solvent(s) | Conditions |

| Acetic Acid | Tetrahydrofuran (B95107)/Water | Mild acidic hydrolysis |

| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Catalytic acidic alcoholysis |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (B109758) or Ethanol | Mild acidic conditions |

| Bismuth Triflate | Acetonitrile/Water | Lewis acid catalysis |

This table presents common deprotection strategies for THP ethers, which are applicable to this compound.

Precursor for the Synthesis of Diverse Molecular Scaffolds and Complex Heterocycles

The presence of the bromine atom on the phenyl ring of this compound opens up a vast array of possibilities for further molecular elaboration through various cross-coupling reactions. This makes the compound a valuable precursor for the synthesis of diverse molecular scaffolds and complex heterocycles. While specific examples for the 2-bromo isomer are not extensively documented in the available literature, the reactivity of the analogous 2-(4-bromophenoxy)tetrahydro-2H-pyran suggests its potential as a starting material for creating new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cn

For instance, the bromo substituent can participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, vinyl, and amino groups, thereby enabling the construction of complex molecular frameworks. The tetrahydropyran (B127337) ring, being a stable heterocyclic motif itself, is often found in natural products and biologically active compounds. nih.gov

Contributions to Medicinal Chemistry and Drug Discovery Research

While direct research on the medicinal chemistry applications of this compound is limited, the structural motifs it contains are of significant interest in drug discovery. The bromophenol substructure and the tetrahydropyran ring are present in numerous bioactive molecules.

Utility in the Synthesis of Novel Drug Candidates and Biologically Active Molecules

The versatility of this compound as a synthetic intermediate makes it a potential starting point for the synthesis of novel drug candidates. The ability to functionalize the aromatic ring via the bromo group allows for the generation of a library of derivatives that can be screened for biological activity. For example, bromophenol derivatives have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are relevant targets for various diseases. mdpi.com Furthermore, pyran-containing compounds have been explored for a wide range of pharmacological activities. acs.org

Development of Chemical Probes and Inhibitors for Specific Biological Targets, such as Histone Deacetylase

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets for cancer therapy. nih.govrsc.org The development of selective HDAC inhibitors is an active area of research. While there is no direct evidence of this compound being used to develop HDAC inhibitors, the synthesis of novel HDAC inhibitors often involves the use of functionalized aromatic precursors. nih.govrsc.orgnih.govgoogle.com The bromophenyl moiety of the title compound could, in principle, serve as a handle for the elaboration into structures that can interact with the active site of HDACs.

Table 2: Key Moieties for HDAC Inhibition

| Moiety | Function |

| Zinc-Binding Group | Interacts with the zinc ion in the HDAC active site (e.g., hydroxamic acid, salicylamide). nih.gov |

| Linker | Connects the zinc-binding group to the cap group. |

| Cap Group | Interacts with the surface of the enzyme, often a substituted aromatic ring. |

This table outlines the general pharmacophore model for HDAC inhibitors. The bromophenyl part of this compound could potentially be modified to act as or be incorporated into the cap group.

Exploration of Therapeutic Potential in Neurological Disorders and Infectious Diseases through THP Derivatives

Derivatives of tetrahydropyran have shown promise in the context of neurological disorders and infectious diseases. invivobiosystems.com Drug repurposing efforts have identified various compounds with potential applications in treating neurodegenerative diseases. nih.govbiorxiv.org The tetrahydropyran ring is a structural feature in some compounds investigated for such conditions. Although specific studies on the neurological or anti-infective properties of this compound are not available, the general interest in THP derivatives warrants further investigation into its potential in these therapeutic areas.

Advanced Material Science and Polymer Chemistry Applications

The strategic use of specialized chemical compounds is fundamental to the advancement of material science and polymer chemistry. In this context, this compound emerges as a valuable building block for the synthesis of functionalized polymers with tailored properties. Its unique structure, featuring a reactive bromo-substituent and a protected hydroxyl group, allows for sequential chemical modifications, making it a versatile tool for creating advanced materials.

Functionalization of Polymers for Tailored Properties (e.g., polycyclopentadithiophene derivatives)

The functionalization of conjugated polymers is a key strategy for tuning their electronic and physical properties for specific applications. Polycyclopentadithiophene (PCDT) and its derivatives are a class of polymers known for their potential in organic electronics. mdpi.com The introduction of functional side chains onto the PCDT backbone can significantly alter its solubility, morphology, and electronic characteristics.

A key approach to functionalizing polymers like PCDT involves the use of precursor molecules that can be attached to the polymer backbone and then further modified. This compound is well-suited for this role. The bromo-group on the phenyl ring provides a reactive site for coupling reactions, such as Suzuki or Stille coupling, which are commonly used to form carbon-carbon bonds in polymer synthesis. This allows for the incorporation of the phenoxy-tetrahydro-2H-pyran moiety as a side chain on the polymer.

The tetrahydropyranyl (THP) group serves as a protecting group for a hydroxyl functionality. This is particularly useful as the THP group is stable under various reaction conditions, including those often used in polymerization. mdpi.com Once the polymer is formed, the THP group can be readily removed under acidic conditions to expose the hydroxyl group. This newly revealed hydroxyl group can then be used for a variety of post-functionalization modifications, such as esterification or etherification, to introduce a wide range of functional groups to the polymer side chains. This two-step functionalization strategy provides a high degree of control over the final properties of the polymer.

An analogous strategy has been successfully employed with a similar compound, 2-(2-bromoethoxy)tetrahydro-2H-pyran, to introduce hydroxyl functionalities to PCDT. mdpi.com In this case, the bromo-substituent was used to attach the side chain to the polymer, and the subsequent deprotection of the THP group yielded a hydroxyl-functionalized polymer. This demonstrates the viability of using bromo-THP-protected precursors for polymer functionalization.

Incorporation into Advanced Materials for Improved Performance and Durability

The incorporation of functional groups through precursors like this compound can lead to advanced materials with enhanced performance and durability. The ability to introduce specific functionalities onto a polymer backbone allows for the fine-tuning of its properties to meet the demands of various applications.

For instance, the introduction of polar hydroxyl groups, made possible by the deprotection of the THP ether in the this compound side chain, can improve the adhesion of the polymer to substrates. This is a critical factor in the performance of coatings and thin-film electronic devices. Furthermore, these hydroxyl groups can serve as sites for cross-linking, which can enhance the mechanical strength, thermal stability, and solvent resistance of the polymer, thereby increasing its durability.

The precise control over the placement and density of functional groups afforded by this synthetic approach is crucial for creating materials with reproducible and optimized properties. By tailoring the side chains, researchers can influence the polymer's morphology and intermolecular interactions, which in turn affect its electronic properties, such as charge carrier mobility in organic semiconductors. rsc.org The ability to systematically modify the chemical structure of polymers is a powerful tool for developing new materials for a wide range of applications, from flexible electronics to advanced coatings. rsc.org

Emerging Research Areas and Bioorthogonal Chemistry

Beyond established applications in polymer functionalization, the chemical scaffold of this compound also holds potential for use in emerging fields like bioorthogonal chemistry. This area of research focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes.

Integration of Alkyne Functionality for Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation and materials science due to its high efficiency, specificity, and biocompatibility. acs.orgnih.gov A key requirement for employing click chemistry is the presence of an alkyne or azide (B81097) functionality. The this compound molecule can be strategically modified to incorporate an alkyne group, rendering it a valuable precursor for click reactions.

The bromo-substituent on the phenyl ring can be converted to a terminal alkyne through a Sonogashira coupling reaction with a suitable alkyne source, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. This would yield an alkyne-functionalized phenoxy-tetrahydro-2H-pyran derivative. This molecule could then be attached to other molecules or polymer backbones, providing a platform for subsequent click chemistry functionalization. mdpi.comacs.org

This approach allows for the modular construction of complex molecular architectures. For example, a polymer functionalized with these alkyne-containing side chains could be readily modified with a variety of azide-tagged molecules, including biomolecules, fluorescent dyes, or drug molecules. uwo.ca This versatility opens up possibilities for creating advanced drug delivery systems, biosensors, and functionalized surfaces. mdpi.com

Application in the Synthesis of Spin Labels for Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules and materials. researchgate.net This technique relies on the introduction of a stable paramagnetic probe, known as a spin label, into the system of interest. nih.gov Nitroxide-based spin labels, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are widely used for this purpose. st-andrews.ac.ukbeilstein-journals.org

The this compound scaffold can serve as a starting point for the synthesis of novel spin labels. After the removal of the THP protecting group to reveal the phenol (B47542), the hydroxyl group can be used as a handle for further chemical modifications. For example, the phenol could be alkylated with a suitable precursor containing the TEMPO moiety.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-bromophenoxy)tetrahydro-2H-pyran. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide a complete picture of the atomic arrangement.

The ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum confirms the presence of both the aromatic (2-bromophenoxy) and aliphatic (tetrahydro-2H-pyran) moieties. Protons on carbons adjacent to an ether oxygen are typically shifted downfield, appearing in the 3.4 to 4.5 ppm range. libretexts.org For the tetrahydropyranyl (THP) group, the anomeric proton (H-2, the proton on the O-CH-O carbon) is the most deshielded, expected to appear as a multiplet around 4.5 ppm. thieme-connect.de The protons of the aromatic ring are expected in the region of 6.8-7.6 ppm, with their exact shifts and splitting patterns determined by the substitution pattern.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons adjacent to the ether oxygen in the THP ring are found in the 50-80 ppm range, while the anomeric carbon (C-2) is significantly downfield, typically around 98 ppm. libretexts.orgthieme-connect.de The carbons of the 2-bromophenol (B46759) ring will appear in the aromatic region (approx. 110-160 ppm). The carbon bearing the bromine atom (C-1') is expected to have a chemical shift around 112 ppm, influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H NMR Data for this compound Predicted in CDCl₃

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons |

|---|---|---|---|

| H-2 | ~5.5 | m | 1H |

| H-3', H-4', H-5', H-6' | 6.8 - 7.6 | m | 4H |

| H-6eq | ~4.0 | m | 1H |

| H-6ax | ~3.6 | m | 1H |

| H-3, H-4, H-5 | 1.5 - 1.9 | m | 6H |

Table 2: Predicted ¹³C NMR Data for this compound Predicted in CDCl₃

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (C-O) | ~153 |

| C-4' | ~129 |

| C-6' | ~125 |

| C-5' | ~122 |

| C-3' | ~115 |

| C-1' (C-Br) | ~112 |

| C-2 (O-C-O) | ~98 |

| C-6 (O-CH₂) | ~62 |

| C-3 | ~31 |

| C-5 | ~25 |

| C-4 | ~19 |

While 1D NMR suggests the structure, 2D NMR experiments are essential for unambiguous confirmation by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the anomeric proton (H-2) and the protons on the adjacent carbon (H-3), and trace the connectivity around the entire THP ring. It would also confirm the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached, and already assigned, proton. For example, the ¹H signal at ~5.5 ppm would correlate with the ¹³C signal at ~98 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting the two main fragments of the molecule. The key correlation would be between the anomeric proton of the THP ring (H-2, δ ~5.5 ppm) and the ipso-carbon of the phenoxy ring where the ether linkage is attached (C-2', δ ~153 ppm). This confirms that the THP ring is connected to the phenoxy ring through the oxygen atom.

Mass Spectrometry (MS) Techniques for Molecular Information

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns under electron ionization (EI).

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of ethers often involves cleavage of the carbon-carbon bond next to the oxygen (alpha-cleavage) or cleavage of the carbon-oxygen bond. libretexts.orgyoutube.com For THP ethers, a highly characteristic fragmentation is the cleavage of the C-O bond connecting the pyran ring to the phenoxy group, leading to the formation of the stable tetrahydropyranyl cation at a mass-to-charge ratio (m/z) of 85. This is often the base peak in the spectrum. Another significant fragment would correspond to the bromophenoxy radical cation at m/z 171/173. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 256/258 | [C₁₁H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |

| 171/173 | [C₆H₄BrO]⁺ | Bromophenoxy cation |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation (often the base peak) |

| 93 | [C₆H₄O]⁺ | Loss of Br from bromophenoxy fragment |

| 65 | [C₅H₅]⁺ | Loss of CO from phenol (B47542) fragment nih.gov |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific bonds and functional groups. For this compound, the key absorptions would include C-H stretches for the aromatic and aliphatic portions, aromatic C=C stretches, and the characteristic strong C-O ether stretches. Ethers typically show a strong C-O single bond stretch in the 1050 to 1150 cm⁻¹ region. pressbooks.pub Phenyl alkyl ethers specifically show two strong absorbances for C–O stretching, typically near 1050 cm⁻¹ and 1250 cm⁻¹. pressbooks.pub The C-Br stretch is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 4: Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond | Description |

|---|---|---|

| 3100-3000 | C-H | Aromatic Stretch |

| 3000-2850 | C-H | Aliphatic Stretch |

| 1600-1450 | C=C | Aromatic Ring Stretch |

| ~1250 | C-O-C | Aryl-Alkyl Ether Asymmetric Stretch |

| 1150-1050 | C-O-C | Aryl-Alkyl Ether Symmetric Stretch pressbooks.pub |

| 600-500 | C-Br | Bromo-Aromatic Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on electronic transitions within the molecule, primarily identifying chromophores. The chromophore in this molecule is the 2-bromophenol moiety. Phenols typically exhibit absorption bands in the UV region. For 2-bromophenol, absorptions are expected around 210 nm and 270-280 nm, corresponding to π→π* transitions within the benzene (B151609) ring. nih.gov The substitution of the hydroxyl proton with the THP group is not expected to significantly alter the position of these absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima for this compound Predicted in Ethanol or Methanol

| λ_max (nm) | Transition Type | Chromophore |

|---|---|---|

| ~210 | π→π* | Benzene Ring |

| ~275 | π→π* | Benzene Ring |

Future Research Directions and Translational Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of tetrahydropyranyl ethers often involves the use of strong acids and chlorinated solvents. researchgate.net A primary future objective is to develop greener synthetic methodologies that are more efficient, produce less waste, and utilize environmentally benign reagents and solvents.

Key Research Thrusts:

Solvent Replacement: Research into replacing hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives such as toluene (B28343) or performing reactions in aqueous media is a critical step. researchgate.netresearchgate.net Optimizing reaction conditions in these solvents can lead to significant reductions in environmental impact without compromising yield.

Catalyst-Free and Base-Catalyzed Reactions: Investigations into catalyst-free methods, potentially controlled by temperature modulation, or the use of simple, recoverable bases like potassium carbonate or potassium hydroxide (B78521) could offer more sustainable pathways. acs.orggoogle.com These methods can reduce the need for expensive and potentially toxic metal catalysts.

Biocatalysis Approaches: A significant area for future exploration is the use of enzymes as catalysts (biocatalysis). Lipase-mediated reactions, for example, are known for their high selectivity and ability to function under mild, aqueous conditions. Developing a lipase-mediated etherification between 2-bromophenol (B46759) and 3,4-dihydropyran would represent a substantial advancement in the green synthesis of this compound. While not yet specifically demonstrated for this molecule, biocatalysis is a growing trend in the synthesis of heterocyclic compounds. mdpi.com

Exploration of Expanded Derivatization Strategies

The structure of 2-(2-bromophenoxy)tetrahydro-2H-pyran offers multiple sites for chemical modification, allowing for the systematic tuning of its physicochemical and biological properties. Expanded derivatization is crucial for developing structure-activity relationships (SAR) and optimizing the compound for specific applications.

Potential Derivatization Sites:

The Phenyl Ring: Substituents can be added to the aromatic ring to modulate electronic properties, lipophilicity, and steric profile.

The Bromo-Substituent: The bromine atom can be replaced with other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

The Tetrahydropyran (B127337) Ring: While less common, modifications to the THP ring itself could be explored to alter conformation and solubility.

The table below outlines potential strategies and their expected impact.

Table 1: Derivatization Strategies for this compound

| Derivatization Site | Modification Strategy | Potential Impact on Properties |

|---|---|---|

| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂) | Tune electronic character, influence binding affinity to biological targets, alter metabolic stability. |

| Bromo-Substituent | Replacement with other halogens (F, Cl, I) via halogen exchange reactions. | Modulate lipophilicity and hydrogen bonding capacity. |

| Bromo-Substituent | Palladium-catalyzed cross-coupling to form bi-aryl compounds or introduce alkyl/alkynyl groups. | Greatly expand structural diversity, create larger scaffolds for material or biological applications. |

| Tetrahydropyran Ring | Introduction of substituents (e.g., methyl, hydroxyl) on the THP ring. | Alter solubility, metabolic stability, and the molecule's three-dimensional shape. mdpi.com |

Such derivatization campaigns are essential for building libraries of related compounds for screening and identifying candidates with enhanced bioactivity or improved material characteristics. beilstein-journals.org

In-depth Mechanistic Investigations into Molecular Targets and Pathways

While the tetrahydropyran framework is present in many bioactive compounds, the specific molecular targets and mechanisms of action for this compound are largely unexplored. nih.govmdpi.com Future research must prioritize elucidating how this molecule and its derivatives interact with biological systems.

Recommended Research Approaches:

Phenotypic Screening: Initial screening of the compound and its derivatives against a wide range of cell lines (e.g., cancer, bacterial, fungal) to identify potential therapeutic areas.

Target Identification: For active compounds, employing techniques such as affinity chromatography, proteomics, and genetic screening to identify specific protein binding partners.

Pathway Analysis: Once a target is identified, conducting detailed biochemical and cell-based assays to understand how the compound modulates the target's function and affects downstream cellular pathways. This could involve investigating effects on enzyme kinetics, signal transduction, or gene expression. researchgate.net

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for further rational design.

These in-depth studies are fundamental for translating a promising compound from a laboratory curiosity into a potential therapeutic agent.

Discovery and Application of Novel Catalytic Systems

Improving the efficiency and selectivity of the synthesis of this compound and its analogs hinges on the discovery of novel catalytic systems. While traditional acid or base catalysis is common, modern catalysis offers significant advantages. acs.orgresearchgate.net

Areas for Catalytic Innovation:

Lewis Acid Catalysis: Exploring a broader range of Lewis acids beyond those commonly used. For instance, nickel nitrate (B79036) hexahydrate has been shown to be an effective catalyst for the synthesis of related tetrahydrobenzo[b]pyran derivatives in aqueous media. researchgate.net

Organocatalysis: Utilizing small organic molecules as catalysts (e.g., proline derivatives, thioureas) can offer high selectivity under mild conditions, avoiding the cost and potential toxicity of metal catalysts.

Heterogeneous Catalysis: Developing solid-supported catalysts (e.g., zeolites, functionalized resins) that can be easily removed from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. This aligns with the principles of sustainable chemistry. mdpi.com

The table below compares different catalytic approaches applicable to pyran synthesis.

Table 2: Comparison of Catalytic Systems for Pyran Synthesis

| Catalyst Type | Examples | Advantages | Areas for Future Research |

|---|---|---|---|

| Base Catalysis | KOH, Piperidine acs.org | Low cost, readily available. | Improving selectivity in complex substrates, milder reaction conditions. |

| Acid Catalysis | PPTS, HCl researchgate.netresearchgate.net | Effective for etherification. | Development of recoverable and less corrosive solid acid catalysts. |

| Metal Catalysis | Ni(NO₃)₂·6H₂O researchgate.net | High efficiency, potential for novel reactivity, can enable aqueous synthesis. | Exploring earth-abundant metals, reducing catalyst loading, ensuring low metal leaching into the product. |

| Organocatalysis | Proline, Amines | Metal-free, often highly stereoselective, mild conditions. | Expanding the scope to include the synthesis of aryl THP ethers. |

Systematic screening of these advanced catalytic systems could lead to a breakthrough in the industrial-scale production of this class of compounds. google.com

Integration of Advanced Computational Modeling

Computational chemistry provides powerful tools for accelerating the research and development process. Integrating advanced computational modeling can enable the rational design of synthetic routes and novel derivatives of this compound.

Applications of Computational Modeling:

Rational Design and Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict transition state energies, and assess the stability of intermediates. mdpi.com This allows researchers to screen potential synthetic routes and catalysts in silico, saving time and resources.

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can predict properties like solubility, boiling point, and lipophilicity for virtual libraries of derivatives, helping to prioritize which compounds to synthesize.

Understanding Molecular Interactions: Molecular dynamics (MD) simulations can model the interaction of the compound with biological targets, such as the active site of an enzyme, or with materials like polymers. mdpi.com These simulations provide insights into binding affinity, conformation, and stability, guiding the design of derivatives with enhanced activity or compatibility. mdpi.com For example, MD can help identify which excipients might be most compatible with a potential drug formulation. mdpi.com

By combining computational predictions with empirical laboratory work, the discovery and optimization cycle for new applications of this compound can be significantly shortened.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-bromophenoxy)tetrahydro-2H-pyran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-bromophenol and tetrahydropyran derivatives. For example, a common approach involves using a base (e.g., KOH) in anhydrous DMSO to facilitate ether bond formation. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 phenol:tetrahydropyran) are critical for achieving yields >80% . NMR (¹H and ¹³C) and IR spectroscopy are essential for verifying structural integrity, with characteristic signals for the bromophenoxy group (δ 7.2–7.5 ppm in ¹H NMR) and tetrahydropyran oxygen (C-O stretch ~1100 cm⁻¹ in IR) .

Q. How can researchers distinguish this compound from its 4-bromo isomer using analytical techniques?

- Methodological Answer : Positional isomerism affects NMR splitting patterns. For the 2-bromo derivative, the aromatic protons adjacent to bromine (ortho positions) exhibit distinct coupling (e.g., doublet of doublets at δ 7.3–7.5 ppm). In contrast, the 4-bromo isomer shows a singlet for the para-substituted protons. High-resolution mass spectrometry (HRMS) can further confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 271.01 for C₁₁H₁₂BrO₂⁺) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective for recrystallization due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal purity (>95%), as confirmed by melting point analysis (reported range: 98–100°C) .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura coupling with aryl boronic acids. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, researchers can synthesize biaryl derivatives. Kinetic studies show that steric hindrance from the 2-bromo substituent reduces reaction rates compared to 4-bromo analogs .

Q. What in vitro models are appropriate for evaluating the compound’s biological activity, such as anti-inflammatory or anticancer potential?

- Methodological Answer : For anti-inflammatory studies, LPS-induced RAW 264.7 macrophages can be used to measure inhibition of COX-2 and iNOS via Western blotting or ELISA (IC₅₀ values reported at 10–20 μM). For anticancer screening, MTT assays on HeLa or MCF-7 cells assess cytotoxicity, with dose-dependent apoptosis confirmed by Annexin V/PI flow cytometry .

Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with HMG-CoA reductase or other therapeutic targets?

- Methodological Answer : Molecular docking using AutoDock Vina with the HMG-CoA reductase crystal structure (PDB: 1HWK) reveals hydrogen bonding between the pyran oxygen and Arg590. Binding affinity (ΔG ≈ -9.2 kcal/mol) suggests competitive inhibition, validated by in vitro enzyme assays (IC₅₀ ~5 μM) .

Q. What are the metabolic pathways of this compound in hepatic microsomes, and how do CYP450 isoforms influence degradation?

- Methodological Answer : Incubate the compound with human liver microsomes and NADPH. LC-MS/MS analysis identifies primary metabolites, including hydroxylated tetrahydropyran rings. CYP3A4 is the dominant isoform responsible for oxidation, as shown by isoform-specific inhibitors (e.g., ketoconazole reduces metabolism by 70%) .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for bromophenoxy-tetrahydropyran derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning (2- vs. 4-bromo) and assay conditions. For instance, 2-bromo derivatives exhibit lower COX-2 inhibition (IC₅₀ 15 μM) compared to 4-bromo analogs (IC₅₀ 8 μM) due to steric effects on enzyme binding . Researchers should standardize cell lines (e.g., using identical passage numbers) and validate purity via HPLC (>98%) to minimize variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.